molecular formula C20H16N4O2 B2484261 N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide CAS No. 2034612-93-4

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide

Cat. No. B2484261
CAS RN: 2034612-93-4
M. Wt: 344.374
InChI Key: OFAXMMRVRYLRTK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions including the formation of furan and pyridine derivatives, followed by their conjugation with benzamide moieties. For instance, compounds with structural similarities have been synthesized through reactions like the von Pechmann reaction, followed by dehydrogenation processes or cyclization reactions under specific conditions to obtain the desired heterocyclic frameworks (Morón, Nguyen, & Bisagni, 1983).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple heteroatoms (N, O) within the rings, contributing to complex electronic and spatial configurations. Advanced analytical techniques, such as X-ray crystallography, have been utilized to elucidate the crystal and molecular structures, revealing the arrangement of atoms, bond lengths, angles, and dihedral angles critical for understanding the compound's properties and reactivity (Kumara et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide or similar compounds typically explore functionalization, substitution, or conjugation reactions aimed at modifying the compound's chemical properties for specific applications. For example, reactions with halo compounds, cyclization under acidic and basic conditions, and condensation reactions have been studied to afford a variety of derivatives with potential biological or catalytic activities (El-Essawy & Rady, 2011).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are influenced by the nature of the heterocyclic systems and the substituents attached to them. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) have been applied to assess the thermal stability and decomposition patterns of similar compounds, providing insights into their potential applications and handling requirements (Halim & Ibrahim, 2022).

Chemical Properties Analysis

The chemical properties, including reactivity, acidity/basicity, and potential for forming derivatives or complexes, are central to the compound's applications in synthesis and material science. Studies on related compounds have explored their ability to undergo electrophilic substitution reactions, form complexes with metals, and serve as intermediates for the synthesis of more complex molecular architectures (Adhami et al., 2014).

Scientific Research Applications

Chemical Inhibition and Metabolic Interactions

Studies on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes highlight the importance of structural specificity in drug metabolism and potential drug-drug interactions. Compounds with furan and pyridine structures, similar to the compound , are evaluated for their selectivity and potency as inhibitors, indicating the relevance of such moieties in developing selective therapeutic agents and understanding metabolic pathways (Khojasteh et al., 2011).

Structural Diversity and Coordination Chemistry

Research on the chemistry and properties of bis-benzimidazole, pyridine, and their complexes emphasizes the structural diversity and versatility of compounds containing these moieties. Such compounds exhibit a wide range of spectroscopic properties, structures, magnetic properties, and biological activities, suggesting the potential of the compound for applications in coordination chemistry and as bioactive molecules (Boča et al., 2011).

Biological Activity of Heteroaryl Substituents

The importance of furan and pyrazole substituents in medicinal chemistry is highlighted through their impact on the activity of nucleobases, nucleosides, and their analogues. These moieties contribute to significant antiviral, antitumor, and antimycobacterial activities, indicating the compound's potential in drug design and development for various therapeutic applications (Ostrowski, 2022).

Catalysis and Organic Synthesis

The role of heterocyclic N-oxide molecules, including pyridine and imidazole derivatives, in organic synthesis, catalysis, and drug applications underscores the significance of compounds with such functionalities. These derivatives serve as intermediates in various synthetic pathways and have demonstrated potential in the development of new catalytic processes and medicinal applications, suggesting the utility of the compound within these fields (Li et al., 2019).

properties

IUPAC Name

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-3-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c25-20(16-4-1-5-18(11-16)24-8-3-7-23-24)22-13-15-10-17(14-21-12-15)19-6-2-9-26-19/h1-12,14H,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFAXMMRVRYLRTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCC3=CC(=CN=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide

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